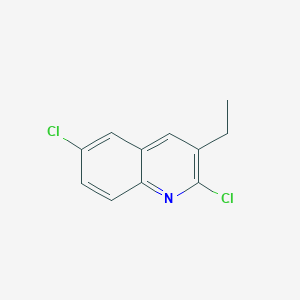![molecular formula C14H13ClN4O3 B3363504 5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile CAS No. 1031130-76-3](/img/structure/B3363504.png)
5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile
Descripción general
Descripción
The compound “5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile” is a chemical compound with the CAS Number: 1031130-76-3 . It has a molecular weight of 320.73 . The IUPAC name for this compound is 5-[4-(chloroacetyl)-1-piperazinyl]-2-(2-furyl)-1,3-oxazole-4-carbonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H13ClN4O3/c15-8-12(20)18-3-5-19(6-4-18)14-10(9-16)17-13(22-14)11-2-1-7-21-11/h1-2,7H,3-6,8H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Mecanismo De Acción
5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile works by selectively inhibiting the activity of JAK enzymes, which are involved in the signaling pathways that lead to inflammation and immune response. These enzymes play a crucial role in the activation of immune cells, such as T cells and B cells, and the production of cytokines, which are involved in the inflammatory response. By blocking the activity of JAK enzymes, this compound can reduce the activation of immune cells and the production of cytokines, thereby reducing inflammation and preventing further damage to tissues and organs.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce inflammation and prevent tissue damage in animal models of autoimmune and inflammatory diseases. In clinical trials, this compound has been shown to be effective in reducing symptoms and improving quality of life in patients with rheumatoid arthritis and other autoimmune diseases. However, this compound has also been associated with some adverse effects, such as an increased risk of infection and malignancy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile for lab experiments is its ability to selectively inhibit the activity of JAK enzymes, which makes it a useful tool for studying the role of these enzymes in the immune response and inflammation. However, this compound also has some limitations for lab experiments, such as its potential for off-target effects and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile and other JAK inhibitors. One area of research is the development of more selective inhibitors that target specific JAK isoforms, which could reduce the risk of adverse effects. Another area of research is the investigation of the long-term safety and efficacy of JAK inhibitors in the treatment of autoimmune and inflammatory diseases. Additionally, there is ongoing research into the potential use of JAK inhibitors in the treatment of other diseases, such as cancer and viral infections.
Aplicaciones Científicas De Investigación
5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential therapeutic applications in the treatment of autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound works by inhibiting the activity of JAK enzymes, which play a crucial role in the signaling pathways that lead to inflammation and immune response. By blocking the activity of these enzymes, this compound can reduce inflammation and prevent further damage to tissues and organs.
Propiedades
IUPAC Name |
5-[4-(2-chloroacetyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O3/c15-8-12(20)18-3-5-19(6-4-18)14-10(9-16)17-13(22-14)11-2-1-7-21-11/h1-2,7H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINPRILNQVBYAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CO3)C#N)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



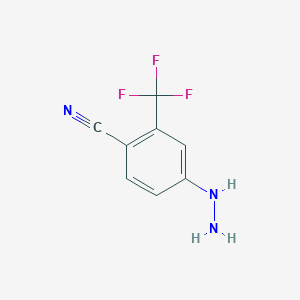

![4-Methanesulfonyl-2-[(3-methylphenyl)formamido]butanoic acid](/img/structure/B3363441.png)
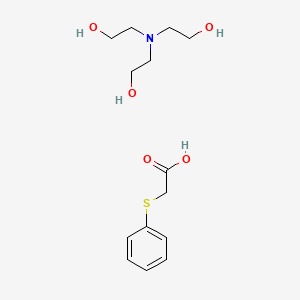

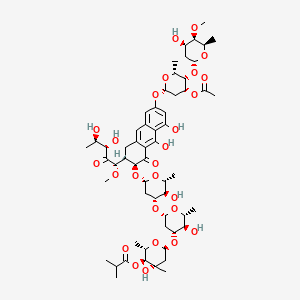
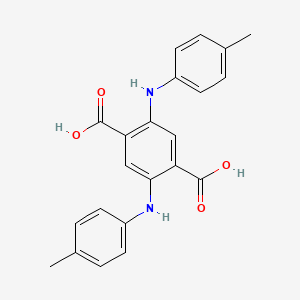
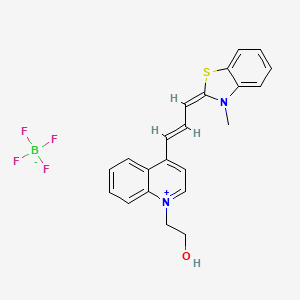
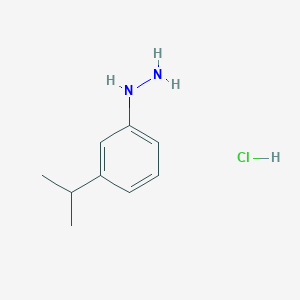
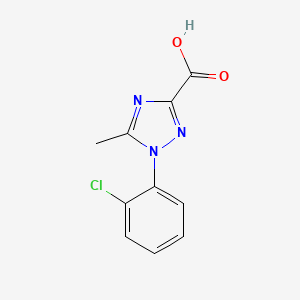
![4-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B3363496.png)
![2-chloro-N-[5-(diethylsulfamoyl)-2-(propan-2-yloxy)phenyl]acetamide](/img/structure/B3363507.png)
![N-[3-(3-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide](/img/structure/B3363509.png)
